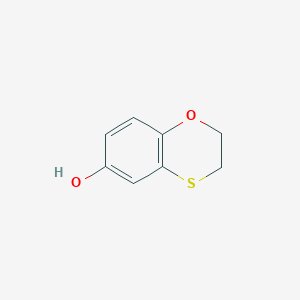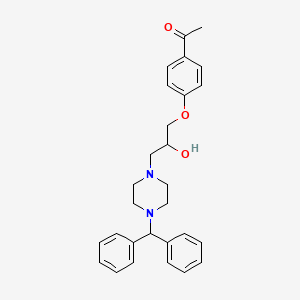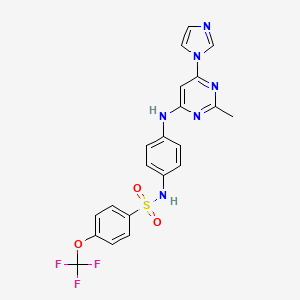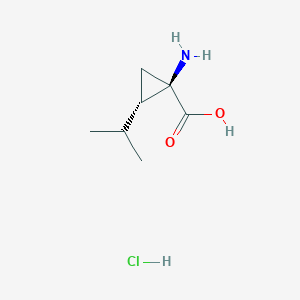![molecular formula C16H24N4O2S B2956302 8-[(Z)-but-2-enyl]sulfanyl-7-hexyl-3-methylpurine-2,6-dione CAS No. 329700-89-2](/img/structure/B2956302.png)
8-[(Z)-but-2-enyl]sulfanyl-7-hexyl-3-methylpurine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-[(Z)-but-2-enyl]sulfanyl-7-hexyl-3-methylpurine-2,6-dione is a chemical compound that belongs to the group of purine derivatives. It is also known as Dipyridamole, which is a medication used to prevent blood clots in people who have had heart valve replacements. In recent years, scientific research has focused on the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound.
Mecanismo De Acción
The mechanism of action of 8-[(Z)-but-2-enyl]sulfanyl-7-hexyl-3-methylpurine-2,6-dione involves inhibition of the enzyme phosphodiesterase, which increases the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This leads to vasodilation and inhibition of platelet aggregation, which helps prevent blood clots.
Biochemical and Physiological Effects:
8-[(Z)-but-2-enyl]sulfanyl-7-hexyl-3-methylpurine-2,6-dione has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It also inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, it has been found to improve endothelial function and reduce oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 8-[(Z)-but-2-enyl]sulfanyl-7-hexyl-3-methylpurine-2,6-dione in lab experiments is its high solubility in water, which makes it easy to administer. It also has a low toxicity profile, which makes it safe for use in animal studies. However, one of the limitations is that it has a short half-life, which can make it difficult to maintain therapeutic levels in the body.
Direcciones Futuras
There are several future directions for research on 8-[(Z)-but-2-enyl]sulfanyl-7-hexyl-3-methylpurine-2,6-dione. One area of interest is its potential use in the treatment of cardiovascular disease, particularly in patients with heart failure. Another area of interest is its potential use in the treatment of cancer, either alone or in combination with other therapies. Additionally, there is interest in exploring its potential use as a radioprotective agent in cancer treatment. Further research is needed to fully understand the therapeutic potential of this compound.
In conclusion, 8-[(Z)-but-2-enyl]sulfanyl-7-hexyl-3-methylpurine-2,6-dione is a chemical compound that has been extensively studied for its therapeutic potential. It has anti-inflammatory, anti-cancer, and anti-thrombotic properties and has been used as a diagnostic and radioprotective agent. Further research is needed to fully understand its potential in the treatment of various diseases.
Métodos De Síntesis
The synthesis method of 8-[(Z)-but-2-enyl]sulfanyl-7-hexyl-3-methylpurine-2,6-dione involves the reaction of 2,6-diaminopurine with thionyl chloride to form 2,6-dichloropurine. The 2,6-dichloropurine is then reacted with hexyl mercaptan to form 8-(hexylthio)-2,6-dichloropurine. The final step involves reacting 8-(hexylthio)-2,6-dichloropurine with acetic anhydride and sodium bicarbonate to form 8-[(Z)-but-2-enyl]sulfanyl-7-hexyl-3-methylpurine-2,6-dione.
Aplicaciones Científicas De Investigación
8-[(Z)-but-2-enyl]sulfanyl-7-hexyl-3-methylpurine-2,6-dione has been extensively studied for its therapeutic potential in various diseases. It has been found to have anti-inflammatory, anti-cancer, and anti-thrombotic properties. It is also used as a diagnostic agent in myocardial perfusion imaging and as a radioprotective agent in cancer treatment.
Propiedades
IUPAC Name |
8-[(Z)-but-2-enyl]sulfanyl-7-hexyl-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2S/c1-4-6-8-9-10-20-12-13(17-16(20)23-11-7-5-2)19(3)15(22)18-14(12)21/h5,7H,4,6,8-11H2,1-3H3,(H,18,21,22)/b7-5- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXEQPGQLECPUPD-ALCCZGGFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C2=C(N=C1SCC=CC)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCN1C2=C(N=C1SC/C=C\C)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[1-(3-Methoxyphenyl)cyclopentyl]methyl]oxirane-2-carboxamide](/img/structure/B2956219.png)




![(Z)-methyl 2-(2-((4-fluorobenzoyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2956226.png)

![N-[(2-methoxyphenyl)methyl]-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2956229.png)
![6-morpholino-N-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2956231.png)

![2-Chloro-N-(4-[1,2,4]triazol-1-yl-phenyl)-propionamide](/img/structure/B2956234.png)

![2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-N-cyclopentylacetamide](/img/structure/B2956237.png)
![2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2956242.png)